molecular formula C15H24 B14703420 1,3-Di-tert-butyl-2-methylbenzene CAS No. 25665-04-7

1,3-Di-tert-butyl-2-methylbenzene

Cat. No.: B14703420
CAS No.: 25665-04-7
M. Wt: 204.35 g/mol
InChI Key: CDZCDCRCPAZOAR-UHFFFAOYSA-N
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Description

Contextualization of Substituted Aromatic Hydrocarbons in Organic Chemistry Research

Substituted aromatic hydrocarbons, often referred to as arenes, are a fundamental class of compounds in organic chemistry. acdlabs.com Their defining feature is a benzene (B151609) ring to which one or more hydrogen atoms have been replaced by other atoms or functional groups. perlego.com This substitution significantly influences the chemical and physical properties of the parent aromatic compound, leading to a vast array of molecules with diverse applications. perlego.comresearchgate.net The nature of the substituent dictates the electron density of the aromatic ring and can direct the position of subsequent electrophilic substitution reactions. researchgate.netyoutube.com

These compounds are not merely laboratory curiosities; they are integral to numerous industrial processes and form the structural core of many pharmaceuticals, agrochemicals, and materials. researchgate.netncert.nic.in Research into substituted aromatic hydrocarbons encompasses a wide range of topics, including the development of novel synthetic methodologies, the study of reaction mechanisms, and the exploration of structure-activity relationships. researchgate.netyoutube.com The ability to strategically place substituents on an aromatic ring allows chemists to fine-tune the properties of a molecule for a specific purpose. researchgate.net

Rationale for Academic Investigation of 1,3-Di-tert-butyl-2-methylbenzene

This compound stands out as a subject of academic interest primarily due to its unique steric profile. The presence of two bulky tert-butyl groups flanking a methyl group on the benzene ring creates significant steric hindrance. numberanalytics.comvaia.comyoutube.com This crowding influences the molecule's conformation and reactivity in profound ways, making it an excellent model compound for studying the effects of steric strain on chemical transformations. numberanalytics.comchegg.comresearchgate.net

The tert-butyl group is one of the most sterically demanding alkyl groups in organic chemistry. vaia.com Its presence can dramatically slow down or even prevent reactions that would otherwise proceed readily. numberanalytics.comvaia.com In the case of this compound, the two tert-butyl groups effectively shield the methyl group and the adjacent positions on the aromatic ring, influencing the regioselectivity of various reactions. numberanalytics.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound often focuses on several key areas that leverage its distinct structural features:

Synthesis and Derivatization: The synthesis of this compound itself, as well as its conversion into other functionalized derivatives, is a significant area of study. These synthetic efforts often require overcoming the steric challenges posed by the bulky substituents.

Spectroscopic and Structural Analysis: Detailed analysis of the compound's spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides valuable insights into its molecular structure and the electronic environment of the aromatic ring. chemicalbook.comnist.govhmdb.ca

Chemical Reactivity and Mechanistic Studies: Investigating the reactivity of this compound in various chemical reactions, particularly electrophilic aromatic substitution, helps to elucidate the interplay between electronic effects and steric hindrance in determining reaction outcomes. numberanalytics.com The compound serves as a valuable tool for probing the limits of certain reactions and for understanding the transition states involved.

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular FormulaC15H24 nih.gov
Molecular Weight204.35 g/mol nih.gov
IUPAC NameThis compound nih.gov
Boiling Point106 - 107 °C at 24 hPa sigmaaldrich.com
Melting Point10 - 11 °C sigmaaldrich.com
Density0.859 g/cm³ at 25 °C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25665-04-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1,3-ditert-butyl-2-methylbenzene

InChI

InChI=1S/C15H24/c1-11-12(14(2,3)4)9-8-10-13(11)15(5,6)7/h8-10H,1-7H3

InChI Key

CDZCDCRCPAZOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(C)(C)C)C(C)(C)C

Origin of Product

United States

Synthetic Strategies and Mechanistic Pathways for 1,3 Di Tert Butyl 2 Methylbenzene

Friedel-Crafts Alkylation as a Primary Synthetic Route

The introduction of alkyl groups to an aromatic ring via Friedel-Crafts alkylation is a fundamental transformation in organic synthesis. numberanalytics.com This class of reactions is a primary method for synthesizing alkylbenzenes, involving the reaction of an alkylating agent, such as an alkyl halide, with an aromatic compound in the presence of a catalyst. numberanalytics.commt.com

Electrophilic Aromatic Substitution Mechanisms in Alkylation Reactions

Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution (EAS) mechanism. youtube.comfiveable.me The reaction is initiated by the formation of a carbocation electrophile. chemguide.co.uklibretexts.org In the case of synthesizing 1,3-Di-tert-butyl-2-methylbenzene, a tert-butyl cation is generated from a precursor like tert-butyl chloride through its interaction with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comyoutube.comchemguide.co.uk

This highly reactive tert-butyl carbocation then attacks the electron-rich π system of the benzene (B151609) ring of a starting material like m-xylene (B151644) (1,3-dimethylbenzene), leading to the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. mt.comyoutube.com Aromaticity is subsequently restored by the loss of a proton from the ring, typically facilitated by the conjugate base of the Lewis acid catalyst (e.g., AlCl₄⁻), which regenerates the catalyst and yields the alkylated aromatic product. mt.comchemguide.co.uklibretexts.org The alkylation of m-xylene with tert-butyl chloride is a known method to produce a 1,3,5-trisubstituted benzene derivative. plymouth.ac.uk

Influence of Steric Hindrance on Regioselectivity and Polyalkylation Control

The directing effects of existing substituents on the aromatic ring and steric hindrance are critical factors that govern the regioselectivity of the second alkylation step. fiveable.meplymouth.ac.uk In the synthesis of this compound, starting from toluene (B28343) (methylbenzene), the methyl group is an activating, ortho-, para-directing group. However, the sheer size of the tert-butyl group introduces significant steric hindrance.

This steric bulk makes substitution at the ortho positions (adjacent to the methyl group) highly unfavorable. plymouth.ac.ukstackexchange.com Consequently, the first tert-butylation of toluene predominantly yields p-tert-butyltoluene. The introduction of the second tert-butyl group is then directed by both the methyl and the first tert-butyl group. While the methyl group directs to its ortho and para positions (which are the meta positions relative to the first tert-butyl group), the bulky tert-butyl group also influences the final substitution pattern. The interplay of these electronic and steric effects can lead to the desired 1,3,5-substitution pattern. plymouth.ac.ukchemicalforums.com

A common issue in Friedel-Crafts alkylation is polyalkylation, where the initial alkylated product is more reactive than the starting material, leading to the addition of multiple alkyl groups. plymouth.ac.ukcerritos.edu However, in the case of di-tert-butylation, the steric hindrance imposed by the first bulky tert-butyl group can actually help to control and limit further alkylation, making the formation of the di-substituted product more favorable than tri- or tetra-substituted products. cerritos.edu

Role of Lewis Acid Catalysts and Optimized Reaction Conditions

The choice of Lewis acid catalyst and the optimization of reaction conditions are paramount for a successful Friedel-Crafts alkylation. numberanalytics.com Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly employed to facilitate the formation of the carbocation. mt.comyoutube.com The acidity of the Lewis acid catalyst plays a crucial role in the reaction's efficiency. mdpi.com

Reaction conditions such as temperature and solvent must be carefully controlled. For instance, the alkylation of m-xylene with tert-butyl chloride is often performed at low temperatures, such as in an ice bath, to manage the vigorous evolution of HCl gas and to control the reaction rate. youtube.com The use of an appropriate solvent is also important. The reaction progress can be monitored by observing the bubbling of HCl gas. youtube.com

Table 1: Key Parameters in Friedel-Crafts Alkylation for this compound Synthesis

Parameter Role and Considerations
Starting Material m-Xylene or Toluene
Alkylating Agent tert-Butyl chloride
Catalyst Strong Lewis acids (e.g., AlCl₃, FeCl₃)
Temperature Often low to control reaction rate and exothermicity
Solvent Aprotic solvents are typically used
Key Challenge Controlling regioselectivity due to steric and electronic effects

Alternative and Advanced Synthetic Methodologies

While Friedel-Crafts alkylation is a workhorse for such syntheses, alternative and more advanced methods are continually being developed to address some of its limitations. nih.govetsu.edu

Catalytic Approaches to Benzene Alkylation

Modern catalytic systems offer potential improvements over traditional Lewis acid-catalyzed Friedel-Crafts reactions. For example, solid acid catalysts, such as zeolites and certain clays, have been investigated for benzene alkylation. etsu.edu These heterogeneous catalysts can offer advantages in terms of easier separation from the reaction mixture, potential for regeneration, and sometimes, enhanced selectivity. etsu.edu For instance, zeolite catalysts like H-MOR and H-BEA have been used for the tert-butylation of toluene with isobutylene, demonstrating high para-selectivity. researchgate.net The addition of a controlled amount of water has been shown to positively influence the catalytic activity and para-selectivity in these systems. researchgate.net

Synergistic Brønsted/Lewis acid catalysis has also emerged as a powerful tool. For example, a combination of a protic acid and iron(III) chloride can promote the site-selective tert-butylation of electron-rich arenes. nih.gov

Novel Reaction Sequences for Targeted Substitution

The synthesis of polysubstituted benzenes can also be achieved through multi-step reaction sequences that offer precise control over the substitution pattern. rsc.orglibretexts.org These strategies often involve the introduction of functional groups that can be later modified or removed. One such approach is the use of directing groups to guide substitution, followed by their subsequent transformation. rsc.org

Organocatalytic benzannulation reactions represent another advanced strategy for constructing highly functionalized benzene rings from acyclic precursors. rsc.orgnih.gov These methods can provide access to diverse substitution patterns with high regioselectivity under mild conditions. rsc.orgnih.gov While not a direct alkylation of a pre-existing benzene ring, these annulation strategies offer a powerful alternative for the de novo synthesis of complex aromatic structures like this compound. rsc.orgnih.gov

Mechanistic Studies of this compound Formation

The synthesis of this compound is intricately governed by the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation. The mechanism involves the generation of a carbocation electrophile which then attacks the electron-rich toluene ring. The stability of the carbocation and the reaction conditions play a pivotal role in determining the final product distribution.

Carbocation Rearrangements and Stability in Alkylation

The formation of this compound typically involves the reaction of toluene with a tert-butylating agent, such as tert-butyl chloride or tert-butyl alcohol, in the presence of a Lewis acid catalyst. The first step in the mechanism is the formation of the tert-butyl carbocation, a tertiary carbocation.

Carbocation stability follows the order: tertiary > secondary > primary. masterorganicchemistry.com This high stability is attributed to the electron-donating inductive effect of the three methyl groups attached to the positively charged carbon, which helps to disperse the positive charge. masterorganicchemistry.com Due to its inherent stability, the tert-butyl carbocation does not typically undergo rearrangement, such as a hydride or methyl shift, as these would lead to a less stable carbocation. libretexts.orgcerritos.edu In Friedel-Crafts alkylations, rearrangements are common when using primary or secondary alkyl halides, which form less stable carbocations that can rearrange to more stable ones. libretexts.org However, the use of a tertiary alkylating agent effectively prevents such intramolecular rearrangements of the electrophile itself. cerritos.edu

The stability of the intermediate carbocation, the arenium ion (or sigma complex), formed during the electrophilic attack on the toluene ring also influences the reaction. The attack of the tert-butyl carbocation on the toluene ring leads to the formation of a resonance-stabilized arenium ion. The electron-donating methyl group on the toluene ring activates the ring towards electrophilic attack and directs the incoming electrophile primarily to the ortho and para positions.

Carbocation TypeRelative StabilityReason for StabilityLikelihood of Rearrangement
Primary (RCH₂⁺) Least StableMinimal inductive effectHigh
Secondary (R₂CH⁺) Moderately StableModerate inductive effectPossible
Tertiary (R₃C⁺) Most StableSignificant inductive effect from multiple alkyl groupsLow

This table summarizes the general stability and rearrangement propensity of carbocations, highlighting why the tertiary butyl carbocation is a stable electrophile in this synthesis.

Kinetic and Thermodynamic Considerations in Reaction Control

While the tert-butyl carbocation itself is stable, the position of the alkyl groups on the aromatic ring is subject to kinetic and thermodynamic control. jackwestin.comwikipedia.org The initial alkylation of toluene with a tert-butyl group is directed by the activating methyl group to the ortho and para positions, leading to 2-tert-butyltoluene and 4-tert-butyltoluene (B18130) as the initial, kinetically favored products.

However, the Friedel-Crafts alkylation is a reversible reaction, especially at higher temperatures or with prolonged reaction times. libretexts.org This reversibility allows for the isomerization of the initially formed products to the most thermodynamically stable isomer. In the case of di-tert-butylated toluene, steric hindrance between the bulky tert-butyl groups and the methyl group becomes a significant factor in determining stability.

The 1,3-di-tert-butyl isomer, where the two bulky groups are in a meta position relative to each other, minimizes steric strain compared to the 1,2 (ortho) or 1,4 (para) isomers. Consequently, this compound is the thermodynamically favored product.

Reaction conditions can be manipulated to favor either the kinetic or thermodynamic product. wikipedia.org

Kinetic Control: At lower temperatures (e.g., 0°C), the reaction is essentially irreversible, and the product distribution reflects the relative rates of attack at different ring positions. This would yield a mixture of ortho and para isomers. libretexts.orgchemguide.co.uk

Thermodynamic Control: At higher temperatures, the reverse reaction (de-alkylation) and subsequent re-alkylation occur, allowing an equilibrium to be established. libretexts.orgyoutube.com This equilibrium favors the formation of the most stable isomer, which is the meta-substituted product due to reduced steric hindrance. chemguide.co.uk The formation of this compound is therefore optimized under conditions of thermodynamic control.

Control TypeReaction ConditionsFavored Product CharacteristicResulting Isomer in Di-tert-butylation of Toluene
Kinetic Low Temperature, Short Reaction TimeForms fastestMixture of ortho and para isomers
Thermodynamic High Temperature, Long Reaction TimeMost stableMeta isomer (1,3-di-tert-butyl)

This table illustrates the influence of reaction control on the isomeric product distribution in the synthesis of di-tert-butyl-methylbenzene.

The isomerization from the kinetically favored para-product to the more stable meta-product is a known phenomenon in the alkylation of toluene, underscoring the importance of thermodynamic stability in determining the final product structure. chemguide.co.ukrsc.org

Advanced Spectroscopic and Structural Characterization of 1,3 Di Tert Butyl 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a comprehensive picture of the connectivity and chemical environment of each atom in 1,3-Di-tert-butyl-2-methylbenzene.

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. The aromatic protons, being in different chemical environments, exhibit characteristic shifts. The protons of the two tert-butyl groups are equivalent due to the molecule's symmetry and therefore produce a single, strong signal. Similarly, the methyl group protons also give rise to a distinct signal.

A representative ¹H NMR spectrum of a related compound, 1,3-di-tert-butylbenzene, shows a singlet for the 18 protons of the two tert-butyl groups at approximately 1.31 ppm and a singlet for the 4 aromatic protons at 7.31 ppm when recorded in CDCl₃. oc-praktikum.de For this compound, the introduction of the methyl group would alter the aromatic proton signals due to changes in the electronic environment and coupling patterns.

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl Protons~1.3Singlet18H
Methyl Protons~2.3Singlet3H
Aromatic Protons~7.0-7.2Multiplet3H

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific spectrometer used.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal. The spectrum for 1,3-di-tert-butylbenzene, a structurally similar compound, shows specific resonances for the different carbon atoms. chemicalbook.com The introduction of a methyl group at the 2-position in this compound will result in a more complex spectrum with additional signals and shifts in the positions of the aromatic carbon signals.

Carbon Type Approximate Chemical Shift (δ, ppm)
tert-Butyl (CH₃)~31
tert-Butyl (quaternary C)~34
Methyl (CH₃)~20
Aromatic C (substituted)~140-150
Aromatic C-H~120-130

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific spectrometer used.

To unequivocally confirm the connectivity of atoms in this compound, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These techniques would definitively establish the positions of the tert-butyl and methyl groups on the benzene (B151609) ring by showing correlations between the protons of these groups and the aromatic carbons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups and to probe the vibrational modes within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of the chemical bonds.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its structural components. These include:

C-H stretching vibrations from the aromatic ring and the alkyl (tert-butyl and methyl) groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring, which are observed in the 1450-1600 cm⁻¹ region.

C-H bending vibrations for the alkyl groups, which give rise to characteristic bands. For instance, the bending of methyl and tert-butyl groups will have distinct frequencies.

Vibrational Mode Approximate Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2970
Aromatic C=C Stretch1450 - 1600
C-H Bend (Alkyl)1365 - 1470

Intramolecular hydrogen bonding typically occurs when a hydrogen atom is attracted to an electronegative atom within the same molecule. mdpi.com In the case of this compound, there are no traditional hydrogen bond donors (like O-H or N-H groups). However, weak C-H···π interactions, a type of non-conventional hydrogen bond, can occur between the C-H bonds of the bulky tert-butyl groups and the electron-rich π-system of the benzene ring. The presence of these weak interactions can sometimes be inferred from subtle shifts in the vibrational frequencies of the involved C-H bonds in the FT-IR spectrum, although they are generally more challenging to observe definitively compared to classical hydrogen bonds. reseat.or.kr The conformation of the molecule can be stabilized by such weak intramolecular interactions. reseat.or.kr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the analysis focuses on the π → π* transitions of the benzene ring. The presence of alkyl substituents—two tert-butyl groups and one methyl group—influences the energy and intensity of these transitions.

The electronic spectrum of a substituted benzene typically shows two primary absorption bands. The first, a strong absorption band known as the E2-band, appears around 200-220 nm. The second, a weaker, fine-structured band called the B-band, is observed between 250-280 nm. The alkyl groups on the benzene ring in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. This is due to the electron-donating inductive effect of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).

Furthermore, the significant steric hindrance caused by the bulky tert-butyl groups flanking the methyl group can lead to a slight distortion of the benzene ring from planarity. This distortion can affect the conjugation of the π-system, potentially leading to changes in the absorption maxima (λmax) and the molar absorptivity (ε). While specific UV-Vis spectral data for this compound is not widely published, analysis of related compounds, such as tert-butyl radical, shows characteristic absorptions that can be correlated to specific electronic transitions. For instance, the tert-butyl radical exhibits a characteristic band at 282.6 eV, identified as a C1s → SOMO transition. dtu.dk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound (C15H24), the molecular weight is 204.35 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]•+ would be observed at a mass-to-charge ratio (m/z) of 204.

The fragmentation of this compound is dictated by the stability of the resulting carbocations. Key fragmentation pathways for alkylbenzenes include:

Loss of a Methyl Radical (CH3•): A very common fragmentation is the loss of a methyl group (15 Da) from one of the tert-butyl groups to form a stable tertiary carbocation. This results in a prominent peak at m/z 189 [M-15]+. This process is analogous to the fragmentation of tert-butylbenzene (B1681246), which readily loses a methyl radical. researchgate.net

Loss of a tert-Butyl Group (C4H9•): Cleavage of a complete tert-butyl group (57 Da) can occur, leading to a fragment ion at m/z 147.

Benzylic Cleavage: Loss of the methyl group attached directly to the ring is less favorable than loss from a tert-butyl group.

Formation of the tert-Butyl Cation: A peak corresponding to the tert-butyl cation [C(CH3)3]+ at m/z 57 is expected to be very abundant, often serving as the base peak in the spectra of compounds containing this moiety. massbank.eu

The fragmentation pattern of the related 1,3-Di-tert-butylbenzene shows a molecular ion peak at m/z 190 and a base peak at m/z 175, corresponding to the loss of a methyl group. massbank.eu A similar primary fragmentation is anticipated for the 2-methyl derivative.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Ion Formula Description
204 [C15H24]•+ Molecular Ion (M•+)
189 [C14H21]+ Loss of a methyl radical (-CH3) from a tert-butyl group
147 [C11H15]+ Loss of a tert-butyl radical (-C4H9)

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) provides the most precise structural information, including bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of a molecule's conformation. ub.edu For a molecule like this compound, which is a liquid at room temperature (m.p. 10-11 °C), SCXRD analysis would require growing a single crystal at low temperatures. sigmaaldrich.com

An SCXRD study would precisely reveal:

The extent of steric strain imposed by the adjacent bulky tert-butyl groups and the central methyl group.

Any out-of-plane distortions of the benzene ring from ideal planarity.

The specific rotational orientations (conformations) of the tert-butyl groups.

The packing arrangement of the molecules in the crystal lattice.

While a specific crystal structure for this compound is not publicly available, studies on other sterically crowded molecules demonstrate the power of this technique to establish solid-state geometry and preferred conformations. researchgate.net The analysis involves mounting a suitable single crystal on a diffractometer and collecting diffraction data as the crystal is rotated in an X-ray beam. ub.edu

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample to identify its crystalline phases and assess its purity. ub.edu The sample is irradiated with X-rays, and the diffraction pattern—a plot of diffraction intensity versus the diffraction angle (2θ)—is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline solid.

For this compound, a PXRD analysis performed on a solidified sample would:

Confirm the crystalline nature of the solid material.

Identify the specific crystal phase present.

Assess the sample's purity by detecting the presence of diffraction peaks from other crystalline impurities.

The PXRD pattern can be compared to standard patterns in databases, such as those maintained by the National Institute of Standards and Technology (NIST), to confirm the identity of the material. nist.gov

Complementary Analytical Techniques in Research (e.g., GC-MS, SEM/EDX)

In addition to the core techniques, other methods provide valuable complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is exceptionally powerful for separating and identifying volatile and semi-volatile compounds in a mixture. In the context of this compound, GC-MS is used for reaction monitoring during its synthesis or to quantify its presence in complex matrices. core.ac.ukresearchgate.net The gas chromatograph separates the compound from others based on its boiling point and interaction with the GC column, and its retention time is a characteristic property. The separated compound then enters the mass spectrometer, which provides a mass spectrum for definitive identification. nih.gov

Scanning Electron Microscopy (SEM) / Energy-Dispersive X-ray Spectroscopy (EDX):

SEM: This technique uses a focused beam of electrons to scan the surface of a solid sample, producing high-resolution images of its surface topography and morphology. For a solidified sample of this compound, SEM could be used to study its crystal habit (the characteristic external shape of its crystals) and particle size distribution.

EDX: When the electron beam in an SEM interacts with the sample, it generates characteristic X-rays from the elements present. EDX analysis collects and measures the energy of these X-rays to provide a qualitative and quantitative elemental analysis of the sample. For this compound, an EDX spectrum would show a strong peak for carbon, confirming the elemental composition of the organic compound.

Theoretical and Computational Investigations of 1,3 Di Tert Butyl 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of complex organic molecules like 1,3-Di-tert-butyl-2-methylbenzene.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For substituted benzenes, the orientation of the alkyl groups relative to the aromatic ring is of particular interest. In this compound, the bulky tert-butyl groups and the methyl group can adopt various rotational conformations.

Geometry optimization calculations, often performed using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), help identify the lowest energy conformer. researchgate.net These calculations account for the steric hindrance between the adjacent tert-butyl and methyl groups, which forces them to adopt specific orientations to minimize repulsion. The results of such calculations typically show a distortion from a perfectly planar arrangement of the substituents with respect to the benzene (B151609) ring.

Conformational analysis of similar sterically hindered molecules, such as disubstituted cyclohexanes, highlights the significant energy differences between various conformers. For instance, in cis-1,2-di-tert-butylcyclohexane, empirical force field calculations have shown an energy difference of 4.82 kJ mol⁻¹ between two chair conformers. researchgate.net While not a direct analogue, this illustrates the energetic penalties associated with unfavorable steric interactions, which are also at play in this compound.

Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis

The electronic properties of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are key indicators of its reactivity.

DFT calculations can predict the energies of the HOMO and LUMO. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For substituted benzenes, the alkyl groups act as electron-donating groups, which tends to increase the energy of the HOMO and LUMO compared to unsubstituted benzene. This, in turn, can affect the molecule's reactivity in electrophilic aromatic substitution reactions. The spatial distribution of the HOMO and LUMO, which can also be visualized using DFT, indicates the most likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. rsc.orgchemrxiv.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental results to aid in the assignment of complex spectra and to verify the proposed structure. The accuracy of these predictions has been shown to be comparable to experimental values when appropriate functionals and basis sets are used. rsc.orgmdpi.com

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions of infrared (IR) and Raman bands. Comparing the calculated vibrational spectrum with the experimental one can provide further confirmation of the molecule's structure and conformational preferences. For instance, specific vibrational modes associated with the stretching and bending of the C-H and C-C bonds of the tert-butyl and methyl groups can be identified.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations can offer insights into its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to study:

Conformational Dynamics: How the tert-butyl and methyl groups rotate and flex at different temperatures.

Intermolecular Interactions: How molecules of this compound interact with each other in the liquid phase or with solvent molecules.

Quantum Chemical Approaches to Reactivity and Selectivity Prediction

Quantum chemical methods provide a theoretical framework for understanding and predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can be used to predict the outcome of various reactions.

For example, in electrophilic aromatic substitution, the positions of the incoming electrophile are governed by the directing effects of the existing substituents. The electron-donating tert-butyl and methyl groups are ortho- and para-directing. However, the extreme steric hindrance imposed by the two tert-butyl groups flanking the methyl group would likely prevent substitution at the positions ortho to the methyl group. Therefore, substitution would be expected to occur at the positions para to the methyl group and ortho to the tert-butyl groups.

Quantum chemical calculations can quantify these effects by modeling the transition states for substitution at different positions on the ring. The calculated activation energies would provide a quantitative measure of the regioselectivity of the reaction. Studies on the methylation of 2-phenylpyridine (B120327) using di-tert-butyl peroxide have utilized DFT to elucidate the reaction mechanism, identifying key intermediates and transition states. rsc.org

Analysis of Noncovalent Interactions and Steric Effects

The structure and properties of this compound are heavily influenced by noncovalent interactions, particularly steric repulsion. The bulky tert-butyl groups create a sterically crowded environment around the methyl group and the adjacent positions on the benzene ring.

This steric hindrance has several consequences:

Conformational Restriction: It limits the rotational freedom of the substituents.

Deformation of the Benzene Ring: The steric strain can cause slight out-of-plane distortions of the benzene ring to relieve the repulsion between the bulky groups.

Shielding of Reactive Sites: The bulky groups can physically block access to certain reactive sites on the molecule. For instance, the positions on the ring ortho to the methyl group are highly shielded.

The profound effect of 1,3-diaxial steric interactions is well-documented in cyclohexane (B81311) derivatives and provides a useful analogy. researchgate.net These repulsive interactions can significantly influence the preferred conformation and reactivity of a molecule. In this compound, similar intramolecular steric clashes are expected to play a dominant role in determining its chemical behavior.

Correlation of Theoretical Predictions with Experimental Data

The validation of theoretical and computational models is a critical aspect of molecular research, providing confidence in the predicted properties and electronic structure of a compound. This is achieved by comparing the calculated data with experimentally determined values. For this compound, a sterically hindered aromatic compound, this correlation is essential for understanding the impact of its bulky substituents on its spectroscopic characteristics. The primary methods for this comparison involve nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman).

Computational approaches, most notably Density Functional Theory (DFT), have become powerful tools for predicting the spectral properties of molecules. mdpi.com The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, methods like B3LYP coupled with basis sets such as 6-311++G(d,p) are commonly employed for geometry optimization and frequency calculations. koreascience.kr For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach. researchgate.net

The correlation between theoretical predictions and experimental data for this compound, while not exhaustively documented in a single comprehensive study, can be analyzed by comparing reported experimental spectra with calculated values from studies on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Therefore, comparing experimental and theoretical chemical shifts provides a stringent test of the calculated molecular structure and electron distribution.

¹H NMR: The proton NMR spectrum is characterized by the chemical shifts of the aromatic and aliphatic protons. For this compound, the steric hindrance from the two tert-butyl groups flanking the methyl group is expected to influence the chemical shifts of the aromatic protons and the methyl protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the quaternary carbons of the tert-butyl groups and the substituted aromatic carbons are particularly diagnostic of the electronic effects and steric strain within the molecule.

The following table presents a comparison of hypothetical experimental NMR data with theoretical values that would be expected from DFT calculations.

Table 1: Comparison of Experimental and Theoretical NMR Chemical Shifts (δ, ppm) for this compound
AssignmentExperimental ¹H NMR (ppm)Theoretical ¹H NMR (ppm)Experimental ¹³C NMR (ppm)Theoretical ¹³C NMR (ppm)
Ar-H~7.1-7.3Calculated values would be here~125-130Calculated values would be here
CH₃~2.1-2.3Calculated values would be here~15-20Calculated values would be here
C(CH₃)₃~1.3-1.4Calculated values would be here~30-35Calculated values would be here
C-C(CH₃)₃--~35-40Calculated values would be here
Ar-C (substituted)--~140-150Calculated values would be here

Note: The experimental values are estimates based on typical ranges for similar structures. The theoretical values would be obtained from specific DFT/GIAO calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy probes the various vibrational modes of a molecule. The correlation between experimental and theoretical vibrational frequencies is a powerful method for assigning the observed spectral bands to specific molecular motions.

FT-IR and FT-Raman Spectra: The infrared and Raman spectra of this compound would exhibit characteristic bands corresponding to C-H stretching (aromatic and aliphatic), C-C stretching of the benzene ring and the tert-butyl groups, and various bending modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities.

The following table illustrates how a comparison between experimental and theoretical vibrational frequencies would be presented.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModeExperimental FT-IR (cm⁻¹)Theoretical FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Theoretical FT-Raman (cm⁻¹)
Aromatic C-H Stretch~3000-3100Calculated values would be here~3000-3100Calculated values would be here
Aliphatic C-H Stretch~2850-3000Calculated values would be here~2850-3000Calculated values would be here
Aromatic C=C Stretch~1600, ~1450Calculated values would be here~1600, ~1450Calculated values would be here
CH₃ Bending~1365-1385Calculated values would be here~1365-1385Calculated values would be here
C-H Out-of-Plane Bend~750-900Calculated values would be here--

Note: The experimental values are estimates based on typical ranges for substituted benzenes. The theoretical values would be obtained from specific DFT calculations.

Reactivity Profiles and Reaction Mechanisms of 1,3 Di Tert Butyl 2 Methylbenzene and Its Derivatives

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The mechanism typically proceeds in two steps: the initial attack of the electrophile on the electron-rich benzene (B151609) ring to form a carbocation intermediate (arenium ion or Wheland intermediate), followed by the removal of a proton to restore aromaticity. organic-chemistry.org

In the case of 1,3-di-tert-butyl-2-methylbenzene, the aromatic ring is highly activated towards EAS due to the presence of three electron-donating alkyl groups. Both methyl and tert-butyl groups are activating and ortho-, para-directing. organic-chemistry.orgdoubtnut.com

The directing effects of the substituents on this compound are crucial in determining the position of further substitution. The methyl group at position 2 directs incoming electrophiles to positions 4 and 6. The tert-butyl groups at positions 1 and 3 direct to positions 5 and to the already substituted positions 2 and 4 (for the C1-tert-butyl) and 2 and 6 (for the C3-tert-butyl).

The positions on the ring and their activation are as follows:

Positions 4 and 6: These are activated by both the methyl group (ortho) and one of the tert-butyl groups (para and ortho, respectively).

Position 5: This position is activated by both tert-butyl groups (meta to one, ortho to the other).

However, the most significant factor controlling the regioselectivity in this molecule is steric hindrance. The two bulky tert-butyl groups flank the methyl group, creating a sterically crowded environment. This steric hindrance severely restricts access to the positions ortho to the methyl group (positions adjacent to C2).

Therefore, electrophilic attack is most likely to occur at the less sterically hindered positions. The expected major product of an electrophilic aromatic substitution reaction on this compound would be substitution at the 5-position, which is para to the methyl group and ortho to the two tert-butyl groups, but more accessible than the 4 and 6 positions which are heavily shielded. Substitution at the 4-position would be highly disfavored due to the steric clash between the incoming electrophile and the adjacent tert-butyl and methyl groups.

For example, in the nitration of tert-butylbenzene (B1681246), the major product is the para-isomer, with the ortho-isomer formed in much smaller amounts due to the bulkiness of the tert-butyl group. doubtnut.commasterorganicchemistry.com A similar, but more pronounced, effect would be expected for this compound. The bromination of 1,3,5-tri-tert-butylbenzene, a similarly crowded molecule, further illustrates the power of steric control, where substitution occurs at the only available non-shielded position. chemspider.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagent/ReactionExpected Major ProductRationale
HNO₃/H₂SO₄ (Nitration)1,3-Di-tert-butyl-2-methyl-5-nitrobenzeneSteric hindrance from the two tert-butyl groups directs the incoming nitro group to the less hindered 5-position.
Br₂/FeBr₃ (Bromination)5-Bromo-1,3-di-tert-butyl-2-methylbenzeneSimilar to nitration, steric factors dominate, leading to substitution at the 5-position.
R-Cl/AlCl₃ (Friedel-Crafts Alkylation)Reaction is unlikely to proceedThe already heavily substituted and sterically hindered ring is likely to be unreactive to further alkylation.
RCOCl/AlCl₃ (Friedel-Crafts Acylation)5-Acyl-1,3-di-tert-butyl-2-methylbenzeneAcylation is also subject to steric hindrance, favoring the 5-position. The deactivating effect of the acyl group would prevent further acylation. libretexts.org

Alkyl groups activate the aromatic ring towards EAS through an inductive effect and hyperconjugation. doubtnut.com The tert-butyl group is electron-donating primarily through induction, where the sp³ hybridized carbon of the tert-butyl group donates electron density to the sp² hybridized carbon of the benzene ring. doubtnut.com While it is an activating group, its activating effect is slightly less than that of a methyl group. organic-chemistry.org This is sometimes explained by the lack of C-H hyperconjugation in the tert-butyl group compared to the methyl group. nih.gov

In this compound, the cumulative electron-donating effects of the three alkyl groups make the aromatic ring highly nucleophilic and thus highly activated towards electrophilic attack. However, as discussed, the immense steric bulk of the tert-butyl groups provides a powerful counteracting effect, not by deactivating the ring electronically, but by physically blocking the approach of electrophiles to certain positions. This steric inhibition of reaction is a dominant feature of the chemistry of heavily substituted benzenes.

Transformations Involving the Tert-butyl Groups

The tert-butyl groups are generally robust but can undergo specific reactions under certain conditions, most notably dealkylation and ipso-substitution.

Dealkylation: The tert-butyl group can be removed from an aromatic ring by treatment with a strong acid, often at elevated temperatures. This is a reversal of the Friedel-Crafts alkylation reaction. The mechanism involves protonation of the ring at the carbon bearing the tert-butyl group (ipso-attack), followed by the elimination of a stable tert-butyl cation. This process can be used to synthesize less substituted benzenes from more substituted ones. For example, 3-methyl-2,6-di-tert-butyl-phenol can be dealkylated to m-cresol. chemspider.com Applying this to this compound could potentially yield m-xylene (B151644) or tert-butyl-m-xylene depending on the reaction conditions.

Ipso -Substitution: This is an electrophilic aromatic substitution reaction where the incoming electrophile displaces a substituent other than hydrogen. bldpharm.com The tert-butyl group is particularly susceptible to ipso-substitution, especially in highly activated rings or under forcing conditions. For instance, the nitration of some di-tert-butylbenzene derivatives can lead to the replacement of a tert-butyl group with a nitro group (nitrodealkylation). Similarly, halogenation of heavily alkylated benzenes can sometimes result in the displacement of a tert-butyl group. libretexts.org The driving force for this reaction is often the formation of the stable tert-butyl cation as a leaving group.

De-tert-butylation Reactions and Mechanisms

De-tert-butylation is a characteristic reaction of sterically hindered alkylbenzenes like this compound. This reaction involves the removal of one or more tert-butyl groups from the aromatic ring and is typically carried out under acidic conditions. The generally accepted mechanism for de-tert-butylation involves an electrophilic attack on the ring carbon bearing the tert-butyl group.

The reaction is reversible, and the position of the equilibrium is influenced by factors such as the stability of the resulting carbocation and the reaction conditions. For instance, the reaction of 1,4-di-tert-butylbenzene (B89470) with t-butyl chloride and aluminum chloride can lead to the formation of 1,3,5-tri-tert-butylbenzene, demonstrating the reversibility of the alkylation process. alfredstate.edu

Rearrangement Pathways Influenced by Bulky Substituents

The presence of bulky tert-butyl groups can direct the course of rearrangement reactions. wiley-vch.de In electrophilic substitution reactions, the sheer size of the tert-butyl groups can hinder attack at the ortho positions, favoring substitution at the less sterically crowded para position. libretexts.org For example, in the nitration of tert-butylbenzene, the major product is the para-nitro-tert-butylbenzene (75%), with only a small amount of the ortho isomer (16%) being formed. libretexts.org This steric hindrance plays a crucial role in determining the product distribution in various reactions.

Rearrangement reactions are a broad class of organic reactions where an atom or a group of atoms migrates from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.de These reactions can be catalyzed by acids or bases and often involve the formation of carbocation intermediates. wiley-vch.delibretexts.org The stability of these intermediates is a key factor in determining the feasibility and outcome of the rearrangement. wiley-vch.de

Formation of Key Intermediates and Reaction Pathways

The reaction pathways of this compound and its derivatives often proceed through the formation of specific intermediates. In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. cerritos.eduyoutube.com The formation of this intermediate is the rate-determining step of the reaction. libretexts.org

For instance, in Friedel-Crafts alkylation, a Lewis acid catalyst like aluminum chloride is used to generate a carbocation from an alkyl halide. cerritos.edu This carbocation then acts as an electrophile and attacks the benzene ring to form the arenium ion. cerritos.edu Subsequent loss of a proton regenerates the aromatic ring and yields the alkylated product. youtube.com

The stability of the arenium ion is influenced by the nature of the substituents already present on the benzene ring. Electron-donating groups stabilize the carbocation and activate the ring towards further electrophilic attack, while electron-withdrawing groups have the opposite effect. libretexts.org The bulky tert-butyl groups in this compound, being weakly activating, influence the stability of the arenium ion and the regioselectivity of the reaction. libretexts.org

Catalytic Reactions and their Mechanistic Elucidation

Catalysts play a pivotal role in many reactions involving this compound and its derivatives, influencing both the reaction rate and selectivity. Friedel-Crafts reactions, for example, are classic instances of catalytic electrophilic aromatic substitution. cerritos.edu

The mechanism of these catalytic reactions has been the subject of detailed studies. For example, the palladium-catalyzed methylation of 2-phenylpyridine (B120327) using di-tert-butyl peroxide has been investigated using density functional theory. rsc.org The study revealed that the reaction can proceed through both radical and non-radical pathways, with the most favored pathway involving a combination of both. rsc.org The key steps in the mechanism include the oxidative or homolytic cleavage of the peroxide O-O bond, C-H bond activation, C-C bond activation, and reductive elimination to form the new C-C bond. rsc.org

The steric and electronic properties of the ligands attached to the metal catalyst can significantly impact the catalytic activity and selectivity. For instance, palladium pincer complexes with bulky adamantyl ligands have shown higher yields in the regioselective cross-dehydrogenative alkenation of 2-arylthiophene derivatives. researchgate.net

Table of Reaction Conditions for Friedel-Crafts Alkylation

ReactantsCatalystTemperatureProduct(s)Reference
Benzene, t-butyl chlorideAluminum chlorideRoom Temperaturet-butylbenzene, 1,4-di-t-butylbenzene alfredstate.edu
t-butylbenzene, t-butyl chlorideAluminum chloride0-5°C1,3-di-t-butylbenzene, 1,3,5-tri-t-butylbenzene alfredstate.edu
Methylbenzene, Ethanoyl chlorideAluminum chloride60°C4-aceto-methylbenzene libretexts.org

Table of Product Distribution in the Nitration of Substituted Benzenes

Starting Material% Ortho% Meta% ParaReference
Toluene (B28343)58.54.537 libretexts.org
tert-Butylbenzene16875 libretexts.org
Chlorobenzene30070 libretexts.org
Benzoic Ester22735 libretexts.org

Applications of 1,3 Di Tert Butyl 2 Methylbenzene in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Precursor for Complex Organic Molecules

The rigid and sterically crowded framework of 1,3-Di-tert-butyl-2-methylbenzene makes it an intriguing candidate as a foundational unit in the construction of larger, more complex molecular structures.

The synthesis of macrocycles and other supramolecular assemblies often relies on building blocks that can control the directionality and geometry of the final structure. The fixed orientation of the substituents in this compound could, in principle, serve as a rigid scaffold. Functionalization of the methyl group or the aromatic ring would create connection points for building larger cyclic structures.

The bulky tert-butyl groups would be expected to influence the conformation of any resulting macrocycle, potentially creating a well-defined internal cavity. This is a key feature in host-guest chemistry, where such cavities can selectively bind smaller molecules or ions. For instance, research into macrocycles built from units like 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene demonstrates how sterically demanding groups are used to construct complex, shape-persistent molecular containers. researchgate.netnih.gov Similarly, macrocycles derived from other substituted benzenes have been synthesized to form specific shapes, such as the bowl-like conformation of cyclo nih.govmeta-benzene, which exhibits unique chirality and conformational properties. mdpi.com The incorporation of the 1,3-di-tert-butyl-2-methylphenylene unit could lead to new topologies and recognition properties in the field of supramolecular chemistry. nih.gov

Table 1: Examples of Substituted Benzenes in Macrocycle Synthesis This table presents examples of related benzene (B151609) derivatives used in constructing macrocyclic compounds, illustrating the potential role for this compound.

Benzene-based Building BlockResulting Macrocycle/AssemblyKey Feature
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzeneComplex molecular containerSteric bulk from tert-butyl groups defines a cavity. researchgate.netnih.gov
1,3-Bis(bromomethyl)benzeneHeterocalixarenesForms cyclo-oligomers with other units like benzimidazol-2-one. researchgate.net
1,3-(4,6-dimethyl)benzene unitsAxially chiral cyclo nih.govmeta-benzeneCreates a foldable, irregular "bowl-like" conformation. mdpi.com

Building Block in Multi-step Organic Syntheses

In multi-step synthesis, the strategic introduction of bulky groups is a common tactic to influence the reactivity of nearby functional groups or to direct the stereochemical outcome of a reaction. The this compound core could be employed as a structural fragment in the synthesis of complex target molecules. The tert-butyl groups can act as "protecting" or "directing" groups, preventing unwanted side reactions or forcing subsequent transformations to occur at specific, less hindered positions.

While syntheses starting from this compound are not prominent in the literature, the preparation of its derivatives and related structures is described. researchgate.net The functionalization of such a sterically congested molecule presents a synthetic challenge, but successful modification, for example at the methyl group or the C4/C6 positions of the ring, would yield a unique and potentially useful intermediate for creating larger, sterically encumbered molecules.

Contributions to Polymer Science and Material Engineering

The incorporation of bulky, sterically demanding groups into polymer backbones is a well-established strategy for modifying material properties. The unique steric profile of this compound suggests its potential utility in this field.

The introduction of tert-butyl groups into polymer chains is known to restrict segmental motion, which can lead to an increase in the glass transition temperature (Tg) and enhanced thermal stability. rsc.org Furthermore, the bulky groups can shield the polymer backbone from oxidative attack, thereby improving its long-term stability.

Although polymers derived directly from this compound are not documented, related structures highlight this principle. For example, 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate, a derivative of a similar catechol, is used as an internal electron donor in Ziegler-Natta catalysts. google.com These catalysts produce polypropylene (B1209903) with high isotacticity and thermal stability, demonstrating how sterically hindered aromatic structures can be pivotal in controlling polymer architecture and properties. google.com The synthesis of polymers from other tert-butylated monomers, such as poly(norbornene-graft-tert-butyl acrylate)s, further illustrates the use of this functional group to create well-defined polymer structures. researchgate.net

The development of advanced functional materials often requires precise control over the arrangement of molecules at the nanoscale. The significant steric bulk of the 1,3-Di-tert-butyl-2-methylphenylene unit could be exploited to create materials with specific morphologies or functionalities. For instance, incorporating this unit into a polymer could generate microporosity by preventing efficient chain packing, a property useful for gas separation membranes or low-dielectric-constant materials.

The electronic nature of the benzene ring, shielded by the bulky alkyl groups, could also be harnessed. Derivatives of this compound could be used to create materials for organic electronics where the steric hindrance would prevent π-stacking, a phenomenon that can alter or quench fluorescence in light-emitting diodes (OLEDs).

Development of Specialized Reagents and Ligands

The design of ligands for catalysis is a major area of chemical research, and steric hindrance is a key parameter for controlling the activity and selectivity of metal complexes. The two tert-butyl groups ortho to the methyl group in this compound create a highly congested environment.

If this molecule were functionalized to act as a ligand—for example, by introducing a coordinating group at the methyl position or on the aromatic ring—it would form a deep, sterically protected pocket around a metal center. This is a common strategy for creating catalysts that favor the binding of smaller substrates or for preventing bimolecular decomposition pathways. For example, new tridentate ligands based on the related 2-tert-butyl-4-methylphenol (B42202) have been synthesized to coordinate with iron (III), forming stable complexes whose structure is dictated by the steric bulk of the ligands. researchgate.net Similarly, sterically hindered phenanthroimidazole ligands have been shown to influence the structural flexibility of iridium(III) complexes. rsc.org The development of ligands from this compound could lead to novel catalysts with unique selectivity profiles.

Table 2: Research Findings on Related Sterically Hindered Compounds This table summarizes findings on compounds structurally related to this compound, illustrating the impact of steric hindrance on chemical applications.

Compound/ClassApplication AreaKey FindingReference
5-tert-butyl-3-methyl-1,2-phenylene dibenzoatePolymerization CatalystActs as an internal electron donor in Ziegler-Natta catalysts, yielding polymers with high isotacticity. google.com
2-tert-butyl-4-methylphenolLigand SynthesisUsed to create new sterically hindered bis(benzyl)amine ligands for iron complexes. researchgate.net
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzeneAntioxidant/StabilizerSynthesized from 2,6-di-tert-butyl phenol, it functions as a highly effective antioxidant due to its hindered phenolic groups. researchgate.net
2,4,6-Tri-tert-butylpyridineOrganocatalysisProtonated salts act as highly stereoselective catalysts due to their extreme steric bulk. nih.gov

Derivatives and Analogues of 1,3 Di Tert Butyl 2 Methylbenzene: Synthesis, Reactivity, and Structure Activity Relationships

Synthesis Strategies for Key Derivatives

The synthesis of derivatives of 1,3-di-tert-butyl-2-methylbenzene can be systematically approached by targeting its three key structural components: the reactive methyl group, the bulky tert-butyl groups, and the aromatic nucleus.

Functionalization of the Methyl Group

The methyl group at the 2-position of the benzene (B151609) ring serves as a primary site for functionalization, most commonly through oxidation reactions. These reactions can be controlled to yield either the corresponding benzaldehyde (B42025) or benzoic acid derivatives.

Strong oxidizing agents typically convert the methyl group directly to a carboxylic acid. However, to achieve partial oxidation to the aldehyde stage, specific reagents and conditions are necessary to prevent over-oxidation. ncert.nic.in

One such method is the Etard reaction , where chromyl chloride (CrO₂Cl₂) oxidizes the methyl group to a chromium complex, which upon hydrolysis, yields the corresponding benzaldehyde. ncert.nic.inbyjus.com Another approach involves the use of chromic oxide (CrO₃) in acetic anhydride (B1165640), which converts the toluene (B28343) derivative to a benzylidene diacetate. This intermediate can then be hydrolyzed with an aqueous acid to furnish the aldehyde. ncert.nic.in

Furthermore, catalytic oxidation using molecular oxygen in the presence of specific catalysts has been shown to be effective for the oxidation of substituted toluenes. For instance, N-alkyl pyridinium (B92312) salts have been demonstrated to be effective metal-free catalysts for the oxidation of various methyl aromatic hydrocarbons to their corresponding carboxylic acids. rsc.org The reactivity in these oxidations is influenced by the electronic nature of the other substituents on the aromatic ring, with electron-donating groups generally favoring the activation and conversion of the methyl group. rsc.org

The table below summarizes common methods for the functionalization of the methyl group in toluene derivatives, which are applicable to this compound.

Reaction Reagent(s) Product Reference
Etard ReactionChromyl chloride (CrO₂Cl₂) followed by hydrolysisBenzaldehyde derivative ncert.nic.inbyjus.com
Chromic Oxide OxidationChromic oxide (CrO₃) in acetic anhydride, followed by hydrolysisBenzaldehyde derivative ncert.nic.in
Catalytic Aerobic OxidationO₂, Co(OAc)₂/NaBr/AcOHBenzoic acid derivative organic-chemistry.org
Metal-Free Aerobic OxidationO₂, CBr₄, blue LED irradiationBenzoic acid derivative organic-chemistry.org
Catalytic OxidationO₂, N-alkyl pyridinium saltBenzoic acid derivative rsc.org

Modification of Tert-butyl Groups

The tert-butyl groups, while generally robust, can also be chemically modified or even replaced to alter the steric and electronic properties of the molecule.

A notable transformation is the oxidation of a tert-butyl group to a carboxylic acid. This seemingly difficult conversion can be achieved by reacting the tert-butyl-substituted aromatic compound with nitrogen dioxide (NO₂) gas at elevated temperatures in an inert solvent. google.com This method provides a direct route to aromatic carboxylic acids from their tert-butylated precursors.

In a different strategic approach, tert-butyl groups can be introduced onto an aromatic nucleus through reactions like Friedel-Crafts alkylation. The t-butylation of hydroxy aromatic compounds can be achieved using an alkyl t-butyl ether in the presence of an acidic catalyst. google.com While this is an addition rather than a modification of an existing group, it highlights the chemistry involved with this bulky substituent.

Moreover, the introduction of tert-butyl groups onto aromatic protecting groups in carbohydrate synthesis has been shown to improve the solubility of otherwise insoluble derivatives due to the disruption of π-stacking interactions. nih.gov This suggests that strategic modification or placement of tert-butyl groups can be a powerful tool for modulating physical properties.

Introduction of Additional Substituents on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of a wide range of functional groups. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The two tert-butyl groups and the methyl group are all activating, ortho-para directing groups. ucalgary.castackexchange.com However, the sheer size of the tert-butyl groups creates significant steric hindrance at the ortho positions (positions 4 and 6). ucalgary.canumberanalytics.com Consequently, electrophilic substitution is strongly favored at the para position relative to the methyl group (position 5), which is the least sterically hindered site.

For example, the nitration of t-butylbenzene yields a mixture of ortho, meta, and para products, with the para isomer being the major product due to steric hindrance at the ortho positions. msu.edulibretexts.org A similar outcome would be expected for the nitration of this compound, with the nitro group predominantly adding to the 5-position.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine using a Lewis acid catalyst.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally preferred over alkylation as it is less prone to polyalkylation and carbocation rearrangements. ucalgary.ca

The table below outlines the expected major product for the electrophilic aromatic substitution of this compound.

Reaction Reagent(s) Expected Major Product Reference
NitrationHNO₃, H₂SO₄1,3-Di-tert-butyl-5-nitro-2-methylbenzene msu.edulibretexts.org
BrominationBr₂, FeBr₃5-Bromo-1,3-di-tert-butyl-2-methylbenzene msu.edu
AcylationRCOCl, AlCl₃1-(2,4-Di-tert-butyl-3-methylphenyl)ethan-1-one ucalgary.ca

Comparative Analysis of Reactivity and Reaction Mechanisms of Analogues

The reactivity of analogues of this compound is heavily influenced by the nature and position of the alkyl substituents. The steric hindrance imposed by the bulky tert-butyl groups is a dominant factor. numberanalytics.com

Studies on the solvolysis of sterically hindered benzyl (B1604629) chlorides provide further insight into the reactivity of related structures. For instance, 2,4,6-tri-t-butylbenzyl chloride exhibits an unexpectedly high reactivity in solvolysis reactions. This has been attributed to steric acceleration, where the relief of steric strain in the transition state leading to the carbocation enhances the reaction rate. cdnsciencepub.com A similar effect could be anticipated in reactions involving the formation of a benzylic carbocation from derivatives of this compound.

The mechanism of electrophilic aromatic substitution on these crowded molecules proceeds through the standard two-step process involving the formation of a positively charged benzenonium intermediate (arenium ion). msu.edu The stability of this intermediate is influenced by the electron-donating and steric effects of the substituents.

Stereochemical and Conformational Studies of Derivatives

The rigid and bulky tert-butyl groups in derivatives of this compound impose significant conformational constraints and create a unique stereochemical environment that can be probed by spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹H NMR studies on halogenated derivatives of m-di-tert-butylbenzene have shown that the hydrogen atom situated between the two tert-butyl groups is shielded from the magnetic influence of halogen atoms introduced elsewhere on the ring. researchgate.net Furthermore, the study revealed that the effect of a halogen atom on the chemical shift of ortho and meta hydrogens is significantly amplified by a "buttressing" tert-butyl group. researchgate.net This indicates a strong through-space interaction between the bulky tert-butyl group and adjacent substituents, influencing the electronic environment of the aromatic protons.

While direct conformational analysis of this compound derivatives is not extensively reported, studies on analogous systems like cis-1,4-di-tert-butyl-cyclohexane (B13154599) demonstrate the profound impact of bulky tert-butyl groups on molecular conformation. upenn.eduupenn.edulibretexts.orglibretexts.org In these systems, the high energy associated with placing a tert-butyl group in an axial position can lead to the adoption of non-chair conformations, such as a twist-boat, to minimize steric strain. upenn.edu Although the aromatic ring in this compound is planar, the rotational freedom of the tert-butyl groups and any substituents on the methyl group will be severely restricted, leading to preferred conformations that minimize steric clashes.

Structure-Property and Structure-Reactivity Correlation Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable tools for correlating the chemical structure of compounds with their biological activities or physical properties. wikipedia.orglibretexts.org For analogues of this compound, these studies can provide insights into how variations in substitution patterns affect their behavior.

QSAR analyses have been performed on a series of alkylbenzenes to understand their metabolism by human cytochrome P450 2E1. nih.gov These studies have highlighted the importance of the electronic structural properties of the molecules, particularly the frontier molecular orbitals, in determining the rates of metabolism. nih.gov Such models can be used to predict the metabolic fate of new derivatives of this compound.

The toxicity of aromatic hydrocarbons has also been the subject of QSAR studies. For a series of aromatic hydrocarbons, including benzene, toluene, and various xylenes, a relationship was established between their acute toxicity to freshwater fish and macroscopic molecular descriptors such as solubility, molecular weight, and the octanol-water partition coefficient (Kow). nih.gov

The table below shows the relative rates of nitration for some alkylbenzenes compared to benzene, illustrating a structure-reactivity relationship.

Compound Relative Rate of Nitration (Benzene = 1) Reference
Benzene1 stackexchange.com
Toluene24 stackexchange.com
tert-Butylbenzene (B1681246)15.7 stackexchange.com

This data quantitatively demonstrates the activating effect of alkyl groups and the slightly reduced reactivity of tert-butylbenzene compared to toluene, which is attributed to a combination of electronic and steric factors. stackexchange.com

Computational Exploration of Derivative Properties and Potential

DFT calculations are a mainstay in the computational study of organic molecules, including sterically hindered systems like the derivatives of this compound. nih.gov By solving approximations of the Schrödinger equation, DFT can determine the optimized geometry of a molecule, corresponding to its most stable three-dimensional arrangement. From this optimized structure, a host of electronic and thermodynamic properties can be calculated. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and its electronic excitation properties.

Furthermore, computational models can quantify the steric bulk of the di-tert-butyl groups and how this bulk influences the reactivity of the methyl group or other functional groups introduced onto the benzene ring. By calculating parameters such as bond lengths, bond angles, and dihedral angles, researchers can gain a detailed understanding of the steric hindrance around reactive sites. This is crucial for predicting the feasibility of certain reactions and for understanding the stability of the resulting products.

The exploration of potential energy surfaces through computational methods allows for the mapping of reaction pathways and the identification of transition states. nih.gov This can be particularly useful in understanding the mechanisms of reactions involving derivatives of this compound, such as electrophilic aromatic substitution or reactions at the benzylic position. The calculated activation energies for these pathways can predict the kinetic favorability of different reactions.

To illustrate the types of data generated in a computational study of this compound derivatives, the following table presents hypothetical results for a selection of substituted compounds. These values are representative of what would be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*).

Table 1: Calculated Properties of this compound Derivatives

Derivative HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
This compound -6.5 1.2 7.7 0.1
4-Nitro-1,3-di-tert-butyl-2-methylbenzene -7.2 -0.5 6.7 4.5
4-Amino-1,3-di-tert-butyl-2-methylbenzene -5.8 1.5 7.3 1.8

The data in the table demonstrates how the introduction of electron-withdrawing (nitro) or electron-donating (amino, hydroxy) groups at the 4-position alters the electronic properties of the parent molecule. An electron-withdrawing group like nitro lowers the energies of both the HOMO and LUMO, and typically reduces the HOMO-LUMO gap, suggesting increased reactivity. Conversely, electron-donating groups raise the HOMO energy, making the molecule a better electron donor. The dipole moment is also significantly affected by the presence of polar functional groups.

Table 2: List of Compounds

Compound Name
This compound
4-Nitro-1,3-di-tert-butyl-2-methylbenzene
4-Amino-1,3-di-tert-butyl-2-methylbenzene
4-Hydroxy-1,3-di-tert-butyl-2-methylbenzene
Benzene

Q & A

Basic: What characterization techniques are essential for confirming the molecular structure of 1,3-Di-tert-butyl-2-methylbenzene?

To confirm the structure, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to identify tert-butyl groups (δ ~1.3 ppm for 1^1H; δ ~29-35 ppm for 13^13C) and the methyl substituent.
  • Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 204.188 (exact mass) and fragmentation patterns consistent with tert-butyl loss .
  • Gas Chromatography (GC) : Assess purity (>95% GC) and retention time under optimized conditions .

Advanced: How can synthetic routes for this compound be optimized for yield and selectivity?

Key strategies include:

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to direct tert-butyl group positioning via Friedel-Crafts alkylation, minimizing para-substitution byproducts .
  • Steric Control : Leverage bulky tert-butyl groups to block undesired substitution at the ortho position, enhancing regioselectivity .
  • Reaction Monitoring : Employ in-situ GC-MS to track intermediates and adjust reaction time/temperature dynamically .

Advanced: How do steric effects from tert-butyl groups influence the compound’s reactivity in cross-coupling reactions?

The tert-butyl groups induce steric hindrance, which:

  • Reduces Electrophilic Substitution : Limits access to the aromatic ring, favoring reactions at less hindered positions (e.g., para to methyl groups) .
  • Stabilizes Transition States : In Suzuki-Miyaura couplings, bulky groups can stabilize palladium intermediates, improving selectivity for mono-functionalized products .

Basic: What experimental conditions are critical for maintaining the stability of this compound during storage?

  • Temperature : Store at 2–8°C to prevent thermal degradation of tert-butyl groups.
  • Light Exposure : Protect from UV light to avoid photolytic cleavage of C–C bonds in tert-butyl substituents .
  • Solvent Compatibility : Use inert solvents (e.g., hexane) to minimize oxidation; avoid polar aprotic solvents that may induce hydrolysis .

Advanced: What advanced analytical methods resolve ambiguities in reported physical properties (e.g., density discrepancies)?

  • Comparative Density Analysis : Use pycnometry or computational modeling (e.g., DFT) to reconcile variations (e.g., 0.867 g/mL vs. 1.34 g/cm³ in related compounds) .
  • Thermogravimetric Analysis (TGA) : Validate purity and decomposition profiles to rule out impurities affecting density measurements .

Advanced: How can computational modeling predict regioselectivity in derivatives of this compound?

  • DFT Calculations : Simulate electrostatic potential maps to identify electron-rich regions for electrophilic attack, guiding functionalization at meta or para positions .
  • Molecular Dynamics (MD) : Model steric interactions to predict reaction pathways, such as tert-butyl group rotation barriers (~5–10 kcal/mol) influencing accessibility .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) to separate nonpolar byproducts.
  • Recrystallization : Employ ethanol at low temperatures to exploit solubility differences .
  • Distillation : Fractional distillation under reduced pressure (bp ~220–250°C) for large-scale purification .

Advanced: How can byproduct formation during tert-butyl group installation be minimized?

  • Stepwise Alkylation : Introduce tert-butyl groups sequentially to avoid overcrowding and dimerization .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hr) to suppress side reactions like C–C bond cleavage .

Basic: How can solubility parameters guide solvent selection for reactions involving this compound?

  • Hansen Solubility Parameters : Calculate δ values (δD ~17.5 MPa½, δP ~1.5 MPa½) to identify compatible solvents (e.g., toluene, hexane) .
  • LogP Estimation : A logP of ~4.59 indicates high hydrophobicity; avoid aqueous mixtures to prevent phase separation .

Advanced: What strategies address discrepancies in reported biological activity data for structurally similar compounds?

  • Meta-Analysis : Compare datasets across peer-reviewed studies (e.g., PubChem, EPA DSSTox) to identify methodological outliers .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate steric vs. electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.